molecular formula C10H10ClN3O B113175 6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 885461-63-2

6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Cat. No. B113175
M. Wt: 223.66 g/mol
InChI Key: QGQIWAJNLSXJBZ-UHFFFAOYSA-N
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Description

The compound "6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde" is a derivative of the pyrazolo[3,4-b]pyridine class, which is known for its diverse pharmacological activities. The presence of a chloro substituent and an isopropyl group on the pyrazole ring, along with the carbaldehyde functionality, suggests that this compound could be of interest in medicinal chemistry and organic synthesis.

Synthesis Analysis

The synthesis of related pyrazole carbaldehydes typically involves the use of Vilsmeier-Haack reagent, as seen in the preparation of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed, possibly involving modifications to accommodate the isopropyl substituent.

Molecular Structure Analysis

X-ray crystallography has been used to determine the structure of similar compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which was found to have the aldehydic fragment almost coplanar with the adjacent pyrazole ring . This suggests that the molecular structure of "6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde" could also exhibit planarity between the pyrazole ring and the carbaldehyde group, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazole carbaldehydes are versatile intermediates in organic synthesis. They can undergo Sonogashira-type cross-coupling reactions to yield various alkyne-substituted products . The presence of the carbaldehyde group in the compound of interest implies that it could participate in similar reactions, leading to a range of derivatives with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carbaldehydes are influenced by their substituents. For instance, the introduction of different substituents on the aryl rings of pyrazolo[3,4-b]pyridine derivatives can lead to variations in their crystallization behavior and hydrogen-bonding patterns . Therefore, the isopropyl and chloro substituents in "6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde" would be expected to impact its solubility, melting point, and potential for forming specific intermolecular interactions.

Scientific Research Applications

Synthesis Methods

  • Sequential vs. Multicomponent Reaction Approach : Research shows methods for synthesizing pyrazolo[4,3-c]pyridines, related to the chemical , using a microwave-assisted treatment under Sonogashira-type cross-coupling conditions. This approach offers a straightforward synthesis pathway (Palka et al., 2014).

  • Preparation through Vilsmeier–Haack Reaction : Novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, closely related to the requested compound, have been synthesized via the Vilsmeier–Haack reaction. This method demonstrates the versatility of this reaction in synthesizing related heterocyclic compounds (Quiroga et al., 2010).

  • Friedländer Condensation Process : The synthesis of pyrazolo[3,4-b]pyridines through the Friedländer condensation of aminopyrazole-4-carbaldehydes with α-methylene ketones highlights a significant method in creating related compounds (Jachak et al., 2005).

Chemical Structure and Properties

  • Hydrogen-bonded Assembly Analysis : Studies on closely related pyrazolo[3,4-b]pyridine derivatives have revealed various hydrogen-bonded assemblies and crystal structures. Such research helps in understanding the molecular interactions and crystallography of similar compounds (Quiroga et al., 2012).

  • Photophysical Properties : Research on similar pyrazolo[3,4-b]pyridine derivatives has focused on their photophysical properties, crucial for applications in materials science and photophysics (Deore et al., 2015).

Applications in Heterocyclic Chemistry

  • Synthesis of Heterocyclic Compounds : Various studies have focused on synthesizing novel heterocyclic compounds using pyrazolo[3,4-b]pyridines as key intermediates. These syntheses are significant for developing new pharmaceuticals and materials (Chamakuri et al., 2016).

  • Antimicrobial Activity : Some pyrazolo[3,4-b]pyridine derivatives, similar to the compound , have shown promising antimicrobial activities. This suggests potential pharmaceutical applications for related compounds (Al-Ghamdi, 2019).

properties

IUPAC Name

6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-6(2)14-10-7(4-12-14)3-8(5-15)9(11)13-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQIWAJNLSXJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC(=C(C=C2C=N1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406971
Record name 6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

CAS RN

885461-63-2
Record name 6-chloro-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
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